1,8-bis(methylsulfanyl)octane
Description
1,8-bis(methylsulfanyl)octane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two methylsulfanyl groups attached to the first and eighth carbon atoms of an octane chain.
Properties
CAS No. |
20295-48-1 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1,8-bis(methylsulfanyl)octane |
InChI |
InChI=1S/C10H22S2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2,1-2H3 |
InChI Key |
OTUZKPMBGUDHLC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCSC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-bis(methylsulfanyl)octane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium methylthiolate in a nucleophilic substitution reaction. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,8-bis(methylsulfanyl)octane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Substitution: Sodium methylthiolate (CH3SNa) in dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted octane derivatives.
Reduction: Corresponding thiols.
Scientific Research Applications
1,8-bis(methylsulfanyl)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 1,8-bis(methylsulfanyl)octane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-dibromooctane: Similar in structure but contains bromine atoms instead of methylsulfanyl groups.
1,8-dimercaptooctane: Contains thiol groups instead of methylsulfanyl groups.
1,8-dichlorooctane: Contains chlorine atoms instead of methylsulfanyl groups.
Uniqueness
1,8-bis(methylsulfanyl)octane is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties. These groups make the compound more reactive in certain types of chemical reactions, such as oxidation and substitution, compared to its analogs with different substituents .
Biological Activity
1,8-bis(methylsulfanyl)octane, a compound with the chemical formula , has garnered attention for its potential biological activities. This article synthesizes existing research on the biological effects of this compound, focusing on its antiproliferative properties, anti-inflammatory effects, and other relevant activities.
This compound is a symmetrical molecule characterized by two methylthio groups attached to an octane backbone. Its structure suggests potential interactions with biological systems, particularly in modulating cellular functions.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. One notable study reported that this compound exhibited significant cytotoxic effects on melanoma cells (A375 line) and fibroblast cell lines (BJ). The evaluation was conducted using MTT and LDH assays to measure cell viability and cytotoxicity.
Table 1: Antiproliferative Effects of this compound
| Concentration (µM) | A375 Viability (%) | BJ Viability (%) |
|---|---|---|
| 10 | 90.31 | 117.96 |
| 30 | 89.69 | 168.67 |
The data indicate a decrease in viability of A375 cells at higher concentrations, while BJ cells showed increased viability, suggesting a selective effect of the compound based on cell type .
Anti-inflammatory Effects
In addition to its antiproliferative properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 2: COX Inhibition Comparison
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 5.46 | 0.78 | 7.23 |
While specific IC50 values for this compound are yet to be determined, compounds with similar functionalities have demonstrated significant anti-inflammatory potential .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Anticancer Activity : A study focused on derivatives of sulfur-containing compounds demonstrated that modifications to the methylthio groups can enhance cytotoxicity against specific cancer cell lines.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound exhibited reduced edema and lower levels of inflammatory cytokines.
The proposed mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells may contribute to its antiproliferative effects.
- Inhibition of Pro-inflammatory Mediators : Similar compounds have shown to inhibit the production of prostaglandins and other inflammatory mediators through COX inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
